molecular formula C18H14N4O2S B4190807 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

Cat. No. B4190807
M. Wt: 350.4 g/mol
InChI Key: PAYQYXULPQRRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it has been proposed that the compound exerts its antifungal and antibacterial activity by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. The anticancer activity of the compound is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce DNA damage and inhibit the activity of various enzymes, such as topoisomerase and proteasome. In vivo studies have demonstrated that the compound can reduce tumor growth and increase the survival rate of mice with cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cell lines. Additionally, the compound has been found to have a low toxicity profile in vivo. However, the limitations of using this compound in lab experiments include its relatively low solubility in water and its instability under certain reaction conditions.

Future Directions

There are several future directions for the research on 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine. One direction is to investigate the potential of the compound as a lead molecule for the development of new antifungal, antibacterial, and anticancer drugs. Another direction is to explore the mechanism of action of the compound in more detail to identify new targets for drug development. Additionally, future research could focus on improving the synthesis method of the compound to increase its yield and purity. Finally, the compound's potential for use in combination therapy with other drugs could also be explored.

Scientific Research Applications

The biological activities of 1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine have been extensively studied in the scientific community. The compound has been found to exhibit antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus. It has also demonstrated antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli. Furthermore, the compound has shown anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

furan-2-yl-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c23-17(15-9-4-10-24-15)22-18(19-12-14-8-5-11-25-14)20-16(21-22)13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYQYXULPQRRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furan-2-yl{3-phenyl-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 4
1-(2-furoyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine

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